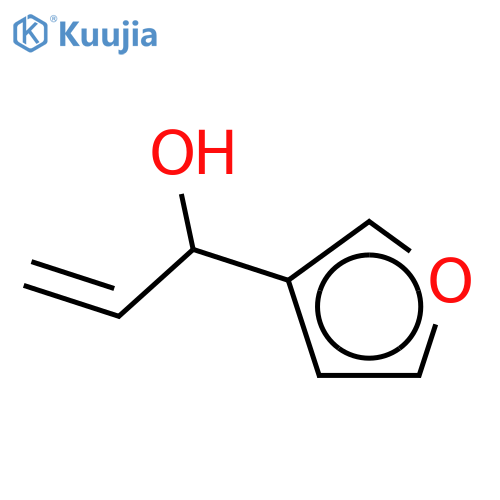

Cas no 852998-61-9 (1-(furan-3-yl)prop-2-en-1-ol)

1-(furan-3-yl)prop-2-en-1-ol structure

商品名:1-(furan-3-yl)prop-2-en-1-ol

1-(furan-3-yl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- a-ethenyl-3-Furanmethanol

- 1-(furan-3-yl)prop-2-en-1-ol

- 3-Furanmethanol, alpha-ethenyl-

- AKOS014315946

- SCHEMBL2261137

- 852998-61-9

- DA-02265

- EN300-1249140

-

- インチ: InChI=1S/C7H8O2/c1-2-7(8)6-3-4-9-5-6/h2-5,7-8H,1H2

- InChIKey: JMIRTRGJNXANJU-UHFFFAOYSA-N

- ほほえんだ: C=CC(C1=COC=C1)O

計算された属性

- せいみつぶんしりょう: 124.052429494g/mol

- どういたいしつりょう: 124.052429494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 101

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 33.4Ų

1-(furan-3-yl)prop-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1249140-100mg |

1-(furan-3-yl)prop-2-en-1-ol |

852998-61-9 | 100mg |

$804.0 | 2023-10-02 | ||

| Enamine | EN300-1249140-10.0g |

1-(furan-3-yl)prop-2-en-1-ol |

852998-61-9 | 10g |

$5283.0 | 2023-06-08 | ||

| Enamine | EN300-1249140-2.5g |

1-(furan-3-yl)prop-2-en-1-ol |

852998-61-9 | 2.5g |

$2408.0 | 2023-06-08 | ||

| Enamine | EN300-1249140-1000mg |

1-(furan-3-yl)prop-2-en-1-ol |

852998-61-9 | 1000mg |

$914.0 | 2023-10-02 | ||

| Enamine | EN300-1249140-2500mg |

1-(furan-3-yl)prop-2-en-1-ol |

852998-61-9 | 2500mg |

$1791.0 | 2023-10-02 | ||

| Enamine | EN300-1249140-50mg |

1-(furan-3-yl)prop-2-en-1-ol |

852998-61-9 | 50mg |

$768.0 | 2023-10-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1234262-250mg |

1-(Furan-3-yl)prop-2-en-1-ol |

852998-61-9 | 97% | 250mg |

¥1332.00 | 2024-07-28 | |

| Enamine | EN300-1249140-0.05g |

1-(furan-3-yl)prop-2-en-1-ol |

852998-61-9 | 0.05g |

$1032.0 | 2023-06-08 | ||

| Enamine | EN300-1249140-1.0g |

1-(furan-3-yl)prop-2-en-1-ol |

852998-61-9 | 1g |

$1229.0 | 2023-06-08 | ||

| Enamine | EN300-1249140-10000mg |

1-(furan-3-yl)prop-2-en-1-ol |

852998-61-9 | 10000mg |

$3929.0 | 2023-10-02 |

1-(furan-3-yl)prop-2-en-1-ol 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Ping Tong Food Funct., 2020,11, 628-639

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

852998-61-9 (1-(furan-3-yl)prop-2-en-1-ol) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

推奨される供給者

atkchemica

(CAS:852998-61-9)1-(furan-3-yl)prop-2-en-1-ol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ